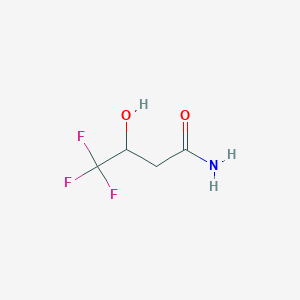

4,4,4-Trifluoro-3-hydroxybutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)2(9)1-3(8)10/h2,9H,1H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISBCYIQXZYLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663071 | |

| Record name | 4,4,4-Trifluoro-3-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-34-9 | |

| Record name | 4,4,4-Trifluoro-3-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4,4-Trifluoro-3-hydroxybutanamide chemical structure and properties

An In-depth Technical Guide to 4,4,4-Trifluoro-3-hydroxybutanamide for Advanced Research and Drug Development

Foreword: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's physicochemical and pharmacological properties.[1][2] Its high electronegativity and steric bulk can significantly enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving a compound's pharmacokinetic and pharmacodynamic profile.[1][2] This guide focuses on a key chiral building block, this compound, providing an in-depth analysis of its structure, properties, synthesis, and potential applications for researchers and scientists in the pharmaceutical industry.

Chemical Identity and Molecular Structure

This compound is a fluorinated organic compound featuring a trifluoromethyl group, a hydroxyl group, and a primary amide. These functional groups make it a versatile synthon for constructing more complex molecules.

-

IUPAC Name: this compound

The presence of a stereocenter at the C3 position (the carbon bearing the hydroxyl group) means the molecule exists as two enantiomers, (R)- and (S)-4,4,4-trifluoro-3-hydroxybutanamide. The stereochemistry is critical in drug development, as different enantiomers can exhibit vastly different biological activities.

Physicochemical Properties

The combination of polar functional groups (hydroxyl, amide) and the hydrophobic trifluoromethyl group imparts a unique solubility profile to the molecule. A summary of its key physical properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 453-34-9 | [3][4][5] |

| Molecular Formula | C₄H₆F₃NO₂ | [3][4][6] |

| Molecular Weight | 157.09 g/mol | [3][4][6] |

| Appearance | White to off-white solid | Inferred from general properties |

| Melting Point | 124-125 °C | [3] |

| Storage Temperature | Room Temperature | [3] |

| Hygroscopic | Yes | [7] |

Spectroscopic Profile: A Guide to Characterization

Accurate characterization is paramount for any chemical entity in a research or development pipeline. The following is an expert analysis of the expected spectroscopic data for this compound.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule.[8] The IR spectrum of this compound is expected to show characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3550 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.[9][10]

-

N-H Stretch: One or two medium-intensity peaks around 3100-3500 cm⁻¹, corresponding to the primary amide.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O Stretch (Amide I): A very strong and sharp peak around 1640-1680 cm⁻¹ for the amide carbonyl group.

-

C-F Stretch: Multiple strong, sharp absorption bands in the fingerprint region, typically between 1100-1350 cm⁻¹, which are characteristic of the trifluoromethyl group.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum will provide key structural information. The chemical shifts (δ) are influenced by adjacent electronegative groups. Expected signals include:

-

A multiplet for the proton on C3, shifted downfield by the adjacent hydroxyl and trifluoromethyl groups.

-

A complex multiplet (diastereotopic protons) for the two protons on C2.

-

Broad signals for the amide (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum will show four distinct signals, with the carbon of the CF₃ group split into a quartet by the fluorine atoms. The carbonyl carbon will appear significantly downfield.

-

¹⁹F NMR: A single, sharp signal (singlet) is expected, as all three fluorine atoms are chemically equivalent. This is a definitive test for the presence of the CF₃ group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[11] Under electron ionization (EI), the molecule is expected to fragment. Key fragments would likely arise from the loss of water, ammonia, or parts of the carbon chain, providing further structural confirmation. The monoisotopic mass is a critical value for identification.[11][12]

Synthesis and Manufacturing Pathway

A common and efficient method for synthesizing this compound is through the ammonolysis of its corresponding ethyl ester, ethyl 4,4,4-trifluoro-3-hydroxybutanoate.[6] This reaction is favored due to its high yield and the commercial availability of the starting materials.[13]

Detailed Experimental Protocol

The following protocol is based on established literature procedures.[6]

-

Reaction Setup: In a suitable reaction vessel, dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq) in methanol (approx. 2.7 mL per gram of ester).

-

Reagent Addition: To the stirred solution, add aqueous ammonium (approx. 5.3 mL per gram of ester).

-

Reaction: Seal the vessel and stir the mixture at room temperature overnight (12-18 hours). The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure (e.g., using a rotary evaporator) to remove methanol, water, and excess ammonia.

-

Purification: The resulting solid crude product is often of sufficient purity for many applications.[14] If necessary, it can be further purified by recrystallization from a suitable solvent system. The process typically yields the final product in high purity (yield: ~87.6%).[6]

Causality Note: The use of a large excess of aqueous ammonium drives the equilibrium of the ammonolysis reaction towards the formation of the amide, ensuring a high conversion rate. Methanol is chosen as a solvent because it is polar and capable of dissolving both the starting ester and the ammonia reagent.

Applications in Drug Discovery and Development

While not an active pharmaceutical ingredient (API) itself, this compound is a high-value building block. Its utility stems from the strategic placement of the trifluoromethyl group.

-

Metabolic Blocking: The C-F bond is exceptionally strong. Introducing a CF₃ group can block metabolically labile sites on a drug molecule, preventing rapid degradation by cytochrome P450 enzymes and thereby increasing the drug's half-life in the body.[1][15]

-

Lipophilicity and Bioavailability: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and improve its oral bioavailability.[1]

-

Conformational Control: As a chiral molecule, enantiomerically pure forms of this compound can be used in asymmetric synthesis to produce stereospecific drugs, which is often crucial for selective target binding and reducing off-target side effects.

-

Bioisosteric Replacement: The CF₃ group can serve as a bioisostere for other chemical groups, allowing chemists to fine-tune the electronic and steric properties of a molecule to optimize its interaction with a biological target.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety. The information below is a synthesis of available Safety Data Sheets (SDS).

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7][16]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][16]

-

Respiratory Protection: Use only under a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

-

-

Handling:

-

Storage:

-

Incompatible Materials: Strong oxidizing agents.[7]

Conclusion

This compound represents more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its unique combination of a chiral center, versatile functional groups, and the powerfully modulating trifluoromethyl moiety makes it a valuable asset for constructing novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for any scientist looking to leverage the strategic advantages of fluorine chemistry in the pursuit of next-generation medicines.

References

- ChemicalBook. (n.d.). 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE synthesis.

- PubChem. (n.d.). N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide.

- Fisher Scientific. (2009). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- The Royal Society of Chemistry. (2010). Electronic Supplementary Information.

- ChemicalBook. (n.d.). 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE | 453-34-9.

- Synquest Labs. (n.d.). 4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- ChemicalBook. (n.d.). 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE | 453-34-9.

- PubChem. (n.d.). Ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

- ChemicalBook. (2025). 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE (CAS 453-34-9).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Ogawa, Y., Tokunaga, E., Kobayashi, O., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC - PubMed Central.

- Santos, J. L., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Harsanyi, A., & Sandford, G. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

- Biocompare. (2013). Molecular Characterization with FT-IR Spectrometry.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 3-hydroxybutanone.

- Fuji, S., Hirai, K., & Ohtani, M. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Spycher, S., et al. (2022). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants. NIH National Library of Medicine.

- NIST. (2014). 4-Hydroxybutanoic acid, 2TMS derivative.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE | 453-34-9 [amp.chemicalbook.com]

- 4. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE | 453-34-9 [amp.chemicalbook.com]

- 5. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE | 453-34-9 [chemicalbook.com]

- 6. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. biocompare.com [biocompare.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. infrared spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Hydroxybutanoic acid, 2TMS derivative [webbook.nist.gov]

- 13. Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | C6H9F3O3 | CID 136210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

Introduction: The Strategic Value of a Fluorinated Synthon

An In-Depth Technical Guide to 4,4,4-Trifluoro-3-hydroxybutanamide (CAS 453-34-9): A Trifluoromethylated Chiral Building Block for Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] When this functional group is combined with a versatile chiral scaffold, the resulting building block becomes a powerful tool for accessing novel chemical space.

This compound emerges as such a synthon of high interest. Possessing both a trifluoromethyl group and a chiral hydroxy-amide backbone, it serves as a valuable precursor for developing complex, stereochemically defined molecules. Its structure is analogous to 3-hydroxybutanamide, a known building block for critical pharmaceutical motifs like β-lactams and 1,3-amino alcohols.[3] This guide provides an in-depth analysis of its properties, synthesis, and strategic applications for researchers and scientists engaged in drug development.

Physicochemical and Spectroscopic Profile

The foundational characteristics of a building block are critical for its effective use in synthesis. The known properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 453-34-9 | [4] |

| Molecular Formula | C₄H₆F₃NO₂ | [5][6] |

| Molecular Weight | 157.09 g/mol | [5][6] |

| Melting Point | 124-125 °C | [5][6] |

| Appearance | Solid (predicted) | |

| Storage | Store at Room Temperature | [5][7] |

| Synonyms | 3-Hydroxy-4,4,4-trifluorobutyramide | [5][6] |

Spectroscopic Insights

While comprehensive, peer-reviewed spectroscopic data for this specific compound is not widely published, its structure allows for the confident prediction of key spectral features. This is a crucial aspect of quality control in any synthetic workflow.

-

¹H NMR: The spectrum would feature distinct signals for the diastereotopic protons of the CH₂ group, a multiplet for the CH proton adjacent to the hydroxyl and trifluoromethyl groups, and broad signals corresponding to the amide (NH₂) and hydroxyl (OH) protons.

-

¹³C NMR: Key signals would include the carbonyl carbon of the amide, the carbon bearing the hydroxyl group (split by fluorine), and the quaternary carbon of the trifluoromethyl group, which would appear as a characteristic quartet.

-

¹⁹F NMR: A singlet is expected, as all three fluorine atoms are chemically equivalent. Its chemical shift would be indicative of the CF₃ group adjacent to a chiral center.[8]

-

Infrared (IR) Spectroscopy: The spectrum would be characterized by strong absorption bands for O-H and N-H stretching (typically broad, in the 3200-3500 cm⁻¹ region), a sharp and strong C=O stretch for the primary amide (around 1650-1690 cm⁻¹), and very strong C-F stretching bands in the 1000-1350 cm⁻¹ region.[9]

Synthesis and Stereochemical Control

The synthesis of this compound is accessible and illustrative of fundamental organic transformations. However, for its application in drug development, control of the stereocenter at the C3 position is paramount.

Protocol 1: Racemic Synthesis via Ammonolysis

A straightforward method for preparing the racemic compound involves the ammonolysis of the corresponding ester.[10] This approach is efficient for producing the material but necessitates subsequent resolution if a single enantiomer is required.

Experimental Workflow

-

Reaction Setup: Dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1.0 eq) in methanol (approx. 2.7 mL/g of ester).

-

Ammonolysis: Add aqueous ammonium hydroxide (approx. 5.3 mL/g of ester) to the solution.

-

Incubation: Stir the mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ester.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

-

Purification: The resulting solid, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product. A reported yield for this transformation is approximately 87.6%.[10]

Caption: General workflow for the synthesis of this compound.

The Causality of Chiral Purity: Strategic Synthetic Choices

For drug development, using a racemic mixture is often inefficient, as one enantiomer may be active while the other is inactive or even detrimental. Therefore, obtaining an enantiomerically pure version of this compound is a critical objective.

-

Asymmetric Synthesis: The most direct route is to employ an enantioselective synthesis of the precursor, ethyl 4,4,4-trifluoro-3-hydroxybutanoate. Methodologies for the asymmetric reduction of the corresponding β-ketoester are well-established and represent a state-of-the-art approach to setting the stereocenter early in the sequence. This avoids the need for downstream resolution.

-

Chiral Resolution: If the racemic amide is synthesized, it can be separated into its constituent enantiomers. Classical chemical resolution, which involves forming diastereomeric salts with a chiral acid or base, is a widely used industrial method.[11] Subsequent separation of these salts by crystallization, followed by removal of the resolving agent, yields the desired enantiomer. Alternatively, preparative chiral High-Performance Liquid Chromatography (HPLC) can be employed, particularly at the laboratory scale.

Applications in Drug Development: A Versatile Chiral Building Block

The true value of this compound lies in its potential as a precursor to high-value, fluorinated pharmacophores. The trifluoromethyl group and the hydroxy-amide functionality work in concert to provide a unique synthetic platform.

The Trifluoromethyl Advantage

The inclusion of a CF₃ group is a proven strategy in medicinal chemistry for enhancing drug properties:

-

Increased Lipophilicity: The CF₃ group can increase a molecule's ability to cross cell membranes.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong a drug's half-life.[12]

-

Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, altering ionization state and bioavailability.

-

Enhanced Binding: The group can participate in unique, non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity.[2]

Synthetic Potential

The hydroxy-amide motif is a versatile handle for constructing more complex molecular architectures. By analogy with its non-fluorinated counterpart, this compound is a logical precursor to two key classes of compounds.[3]

-

Trifluoromethylated 1,3-Amino Alcohols: Reduction of the amide functionality yields a chiral 1,3-amino alcohol. This is a crucial synthon for various pharmaceuticals and can also serve as a chiral ligand in asymmetric catalysis.

-

Trifluoromethylated β-Lactams: The 1,3-relationship between the hydroxyl and amide groups is perfectly suited for intramolecular cyclization (e.g., via a Mitsunobu reaction) to form the four-membered β-lactam ring. This core structure is the foundation of numerous antibiotic classes.

Caption: Potential synthetic transformations of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. This compound is classified as an irritant.

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation. | [5][6] |

| H319 | Causes serious eye irritation. | [5][6] | |

| H335 | May cause respiratory irritation. | [5][6] | |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Protocol 2: Safe Handling and Storage

This protocol is a self-validating system designed to minimize exposure and ensure stability.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5]

-

Dispensing: Avoid generating dust. If handling a powder, use appropriate weighing techniques (e.g., weighing paper, enclosed balance) to prevent aerosolization.

-

Exposure Avoidance: Avoid all direct contact with skin and eyes and prevent inhalation of dust or vapors.[15]

-

In Case of Contact:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place at room temperature.[5][7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 453-34-9) stands out as a building block of significant strategic importance for pharmaceutical research. Its value is derived from the synergistic combination of a chiral hydroxy-amide backbone—a proven precursor to valuable pharmacophores—and the powerful pharmacological modulation offered by the trifluoromethyl group. While its synthesis is straightforward, the critical consideration for its application in drug development is the control of stereochemistry, necessitating either an asymmetric synthesis or an effective chiral resolution strategy. With proper handling, this compound provides researchers with a potent tool for the stereoselective synthesis of novel, fluorinated drug candidates.

References

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 453-34-9. [Link]

-

ChemSynthesis. N-ethyl-2-ethylamino-4,4,4-trifluoro-3-hydroxybutanamide. [Link]

-

PubChem. N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide. [Link]

-

AllMSDSPDF. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE - Safety Data Sheet. [Link]

-

PubChem. 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one. [Link]

-

PubMed. Spectroscopic, structural, and conformational properties of (Z)-4,4,4-trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one, C12H12F3NO3: a trifluoromethyl-substituted β-aminoenone. [Link]

-

CP Lab Safety. 4,4,4-Trifluoro-3-hydroxybutyramide, 97% Purity. [Link]

-

ResearchGate. Spectroscopic, Structural, and Conformational Properties of ( Z )-4,4,4-Trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one, C 12 H 12 F 3 NO 3 : A Trifluoromethyl-Substituted β-Aminoenone | Request PDF. [Link]

-

The Royal Society of Chemistry. Practical synthesis of 4,4,4-trifluorocrotonaldehyde: A versatile precursor for the enantioselective formation of trifluoromethyl-containing compounds. [Link]

-

Crysdot LLC. This compound - Aliphatic Hydrocarbon. [Link]

-

PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

-

Organic Chemistry Portal. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed Central. Strategies for chiral separation: from racemate to enantiomer. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

PubMed Central. Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. [Link]

-

ResearchGate. (PDF) A Highly Enantioselective Synthesis of the Odorant, 3-hydroxy-4-phenylbutan-2-one. [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

PubChem. 4-Hydroxybutyramide. [Link]

-

ResearchGate. (PDF) Stereoselective synthesis of (2S,3S,4Z)-4-fluoro-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-ene, [(Z)-4-fluoroceramide], and its phase behavior at the air/water interface. [Link]

-

PubChem. 3-Hydroxybutanamide. [Link]

-

PubChem. N-hydroxybutanamide. [Link]

Sources

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE | 453-34-9 [amp.chemicalbook.com]

- 6. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE | 453-34-9 [chemicalbook.com]

- 7. 453-34-9 | CAS DataBase [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE synthesis - chemicalbook [chemicalbook.com]

- 11. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 453-34-9 Name: [xixisys.com]

- 14. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE - Safety Data Sheet [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

Synthesis pathways for 4,4,4-Trifluoro-3-hydroxybutanamide

An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-3-hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chiral building block in medicinal chemistry, valued for the unique stereoelectronic properties conferred by the trifluoromethyl group. This guide provides a comprehensive overview of the primary synthetic pathways to this molecule. It delves into the mechanistic underpinnings of these routes, offering field-proven insights into experimental design and execution. The methodologies discussed range from direct amidation of trifluoromethylated esters to more advanced asymmetric and chemoenzymatic strategies, providing a robust framework for the synthesis of this important fluorinated scaffold.

Introduction: The Significance of Fluorinated Moieties in Drug Design

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1] The trifluoromethyl (CF3) group, in particular, is a bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound, with its chiral center and versatile amide functionality, serves as a critical precursor for a range of pharmacologically active compounds. This guide offers a detailed exploration of its synthesis, providing the necessary technical depth for researchers in drug discovery and development.

Foundational Synthesis: Direct Amidation Pathway

The most direct and atom-economical approach to this compound involves the amidation of a corresponding ester, typically ethyl 4,4,4-trifluoro-3-hydroxybutanoate. This method is favored for its simplicity and high yield.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield the primary amide. The use of a large excess of aqueous ammonia drives the equilibrium towards the product.

Experimental Protocol: Synthesis from Ethyl 4,4,4-trifluoro-3-hydroxybutanoate

Materials:

-

Ethyl 4,4,4-trifluoro-3-hydroxybutanoate

-

Aqueous ammonium hydroxide (28-30%)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1 equivalent) in methanol.

-

Add a significant excess of aqueous ammonium hydroxide to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator to remove methanol and excess ammonia.

-

The resulting product, this compound, is often obtained in high purity and yield.[2]

Asymmetric Synthesis Strategies

For many pharmaceutical applications, controlling the stereochemistry at the C3 position is crucial. This necessitates the use of asymmetric synthesis strategies to produce enantiomerically pure (R)- or (S)-4,4,4-trifluoro-3-hydroxybutanamide.

Organocatalytic Asymmetric Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts.[3] For instance, the asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates, catalyzed by a bifunctional organocatalyst, can produce chiral intermediates that can be further elaborated to the desired product.[4]

Chemoenzymatic Synthesis

Biocatalysis offers a highly selective and environmentally benign route to chiral molecules.[5][6] Enzymes such as dehydrogenases can be employed for the stereoselective reduction of a trifluoromethyl ketone precursor. For example, an alanine dehydrogenase can catalyze the conversion of trifluoropyruvate to trifluorinated alanine, showcasing the potential of enzymes in handling fluorinated substrates.[6]

Advanced Synthetic Methodologies for Trifluoromethylated Amides

Recent advances in organic synthesis have provided novel methods for the preparation of N-trifluoromethyl amides from various starting materials, which could be adapted for the synthesis of derivatives of this compound.

From Carboxylic Acids and Their Derivatives

A notable method involves the synthesis of N-trifluoromethyl amides from carboxylic acid halides and esters under mild conditions.[7][8][9] This strategy utilizes isothiocyanates in the presence of silver fluoride. The isothiocyanate is desulfurized, and the resulting derivative is acylated to afford the N-trifluoromethyl amide.[7][8][9]

Photocatalytic Approaches

Photoredox catalysis has enabled the development of innovative methods for forming C-N bonds. One such approach is the direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation, which employs N-(N-CF3 imidoyloxy) pyridinium salts as trifluoromethylamidyl radical precursors.[10]

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on several factors, including the desired stereochemistry, scale of the reaction, and availability of starting materials.

| Synthesis Pathway | Starting Material | Key Reagents | Stereocontrol | Yield | Advantages | Disadvantages |

| Direct Amidation | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | Aqueous Ammonia, Methanol | None (racemic) | High (e.g., 87.6%[2]) | Simple, high-yielding, atom-economical | Produces a racemic mixture |

| Organocatalytic Asymmetric Synthesis | 4,4,4-Trifluorocrotonates | Chiral organocatalyst | High enantioselectivity | Good to excellent | Metal-free, high enantiomeric excess | Multi-step, catalyst may be expensive |

| Chemoenzymatic Synthesis | Trifluoromethyl ketone precursor | Dehydrogenase, cofactor | Excellent enantioselectivity | Variable | Highly selective, environmentally friendly | Requires specific enzymes, potential for low substrate loading |

Visualization of a Key Synthetic Pathway

The following diagram illustrates the direct amidation of ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

Caption: Direct amidation of ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

Conclusion

The synthesis of this compound can be achieved through several effective pathways. While direct amidation offers a straightforward and high-yielding route to the racemic product, asymmetric methods, including organocatalysis and chemoenzymatic synthesis, are indispensable for accessing enantiomerically pure forms required for many pharmaceutical applications. The continued development of novel synthetic methodologies for incorporating trifluoromethyl groups will undoubtedly expand the toolkit available to medicinal chemists and further underscore the importance of this valuable fluorinated building block.

References

-

Liu, J., Parker, M. F. L., Wang, S., Flavell, R. R., Toste, F. D., & Wilson, D. M. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2245–2255. Retrieved from [Link]

-

Zheng, J., Chen, J., & Xiao, J. (2021). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. ResearchGate. Retrieved from [Link]

-

Liu, J., Parker, M. F. L., Wang, S., Flavell, R. R., Toste, F. D., & Wilson, D. M. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. OSTI.GOV. Retrieved from [Link]

-

Wang, F., Wang, X., & Shen, Q. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1962–1970. Retrieved from [Link]

-

Liu, J., Parker, M. F. L., Wang, S., Flavell, R. R., Toste, F. D., & Wilson, D. M. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship. Retrieved from [Link]

-

N-ethyl-2-ethylamino-4,4,4-trifluoro-3-hydroxybutanamide - ChemSynthesis. (n.d.). Retrieved from [Link]

-

Uneme, H., & Yoshioka, H. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 187–197. Retrieved from [Link]

- Process for producing 4,4,4-trifluoro-3-hydroxybutyric acid derivatives. (n.d.). Google Patents.

-

Practical synthesis of 4,4,4-trifluorocrotonaldehyde: A versatile precursor for the enantioselective formation of trifluoromethyl. (2012). The Royal Society of Chemistry. Retrieved from [Link]

-

Dong, X. Q., Fang, X., & Wang, C. J. (2011). Organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates. Organic Letters, 13(16), 4426–4429. Retrieved from [Link]

-

Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. (n.d.). Cardiff University Blogs. Retrieved from [Link]

-

Mori, T., & Renata, H. (2021). Modular Chemoenzymatic Synthesis of GE81112 B1 and Related Analogues Enables Elucidation of Its Key Pharmacophores. Journal of the American Chemical Society, 143(2), 1045–1053. Retrieved from [Link]

-

Spectroscopic, structural, and conformational properties of (Z)-4,4,4-trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one, C12H12F3NO3: a trifluoromethyl-substituted β-aminoenone. (2012). PubMed. Retrieved from [Link]

-

New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). MDPI. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

-

Catalytic Asymmetric Synthesis of 3-Hydroxy-3-trifluoromethyl Benzofuranones via Tandem Friedel-Crafts/Lactonization Reaction. (2015). PubMed. Retrieved from [Link]

-

Unlocking Catalytic Asymmetric Transformations of Sulfilimidoyl Fluorides: Approach to Chiral Sulfinimidate Esters. (2023). ChemRxiv. Retrieved from [Link]

-

Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. (2024). Innovation of Chemistry & Materials for Sustainability. Retrieved from [Link]

-

4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one - PubChem. (n.d.). Retrieved from [Link]

-

Romero-Calle, D., Faustova, M., Lavandera, I., & Gotor-Fernández, V. (2022). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, 5(1), 1–10. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]

- 4. Organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-trifluoromethyl amides from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article) | OSTI.GOV [osti.gov]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of 4,4,4-Trifluoro-3-hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These fundamental characteristics govern a molecule's behavior from initial synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of the key physical properties of 4,4,4-Trifluoro-3-hydroxybutanamide, a fluorinated amide of interest, with a focus on its melting point and solubility. As a Senior Application Scientist, the following sections are designed to offer not just data, but a framework for understanding the causality behind experimental choices and the implications of these properties in a research and development context.

This compound (CAS No. 453-34-9) is a small molecule featuring a trifluoromethyl group, a hydroxyl group, and a primary amide.[1][2][3] The presence of the highly electronegative trifluoromethyl group can significantly influence the molecule's properties, including its acidity, lipophilicity, and metabolic stability.[4] A precise characterization of its physical properties is therefore essential for its potential applications.

Core Physicochemical Properties

The melting point and solubility of an active pharmaceutical ingredient (API) are critical parameters that influence its bioavailability, formulation, and overall "drug-likeness".[1][5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Hydroxy-4,4,4-trifluorobutyramide | [1] |

| CAS Number | 453-34-9 | [1][2][3] |

| Molecular Formula | C4H6F3NO2 | [1][3] |

| Molecular Weight | 157.09 g/mol | [1][3] |

| Melting Point | 124-125 °C | [1][6] |

| Predicted Solubility | See Table 2 | N/A |

In-Depth Analysis of Physical Properties

Melting Point: A Gateway to Purity and Stability

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting point range.[2] The recorded melting point of 124-125 °C for this compound suggests a crystalline solid with a relatively high degree of purity.[1][6]

From a drug development perspective, the melting point influences several key aspects:

-

Solubility and Dissolution Rate: A higher melting point is often correlated with lower solubility, as more energy is required to break the crystal lattice.[4][7] This relationship is a critical consideration for oral drug delivery, where dissolution is often the rate-limiting step for absorption.

-

Stability: A high melting point can indicate a stable crystal lattice, which may translate to longer shelf life and less stringent storage conditions.

-

Formulation: The melting point is a crucial parameter in formulation development, particularly for processes like hot-melt extrusion.

Solubility Profile: Predicting In Vivo Behavior

The molecule possesses both hydrophilic (hydroxyl and amide groups capable of hydrogen bonding) and lipophilic (trifluoromethyl group) characteristics. The trifluoromethyl group is known to increase lipophilicity.[4] The presence of both polar and non-polar moieties suggests that its solubility will be highly dependent on the solvent system.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately Soluble | The hydroxyl and amide groups can form hydrogen bonds with water. However, the trifluoromethyl group will decrease aqueous solubility compared to its non-fluorinated analog, 3-hydroxybutanamide.[8] |

| Ethanol | Soluble | Ethanol is a polar protic solvent that can engage in hydrogen bonding with the solute, while its ethyl group can interact with the trifluoromethyl moiety. Fluorinated alcohols are often good solvents for fluorinated compounds.[9] |

| DMSO | Soluble | Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds, including those with hydrogen bonding capabilities. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that should effectively solvate the molecule. |

This predicted profile is crucial for designing in vitro assays, developing formulations, and anticipating the absorption characteristics of the compound.

Experimental Protocols: A Self-Validating Approach

To ensure the scientific integrity of our understanding of this compound, the following sections detail standardized, self-validating protocols for the determination of its melting point and solubility.

Protocol 1: Melting Point Determination (Capillary Method)

This method is a standard and reliable technique for determining the melting point of a crystalline solid.[2][10][11]

Objective: To accurately determine the melting point range of this compound.

Materials:

-

This compound (dry, powdered sample)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point.

-

If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.[10]

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Set the initial temperature to approximately 15-20 °C below the expected melting point (124 °C).

-

-

Measurement:

-

Begin heating the sample at a rapid rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

For a precise measurement, prepare a new sample and heat rapidly to about 15 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C/minute to allow for thermal equilibrium.[2]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure reproducibility.

-

Causality and Trustworthiness: The slow heating rate near the melting point is critical for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.[2] Performing the measurement in duplicate or triplicate provides a self-validating system, where consistent results build confidence in the data.

Protocol 2: Qualitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of a compound in various solvents.[12]

Objective: To determine the qualitative solubility of this compound in water, ethanol, DMSO, and acetone.

Materials:

-

This compound

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Vortex mixer

-

Solvents: Deionized water, Ethanol (95% or absolute), DMSO, Acetone

Procedure:

-

Sample Preparation:

-

Weigh approximately 10 mg of this compound into four separate, clean, and dry test tubes.

-

-

Solvent Addition and Observation:

-

To the first test tube, add 1 mL of deionized water.

-

To the second, add 1 mL of ethanol.

-

To the third, add 1 mL of DMSO.

-

To the fourth, add 1 mL of acetone.

-

-

Mixing and Assessment:

-

Vortex each tube for 30 seconds to facilitate dissolution.

-

Visually inspect each tube against a contrasting background to determine if the solid has completely dissolved.

-

Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Slightly Soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

-

Heating (Optional):

-

For samples that are slightly soluble or insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes.

-

Causality and Trustworthiness: This systematic approach across a range of solvents with varying polarities provides a comprehensive solubility profile. The use of a consistent solute-to-solvent ratio allows for a semi-quantitative comparison. Repeating the experiment ensures the observations are reproducible.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the characterization of the physical properties of a novel research compound.

Caption: Workflow for the physicochemical characterization of a research compound.

Conclusion

The physical properties of this compound, specifically its melting point of 124-125 °C and its predicted solubility profile, provide a foundational understanding for its further development. The relatively high melting point suggests a stable crystalline solid, while its anticipated solubility in common organic solvents offers flexibility for formulation and in vitro studies. The presence of both hydrogen-bonding moieties and a trifluoromethyl group creates a nuanced solubility profile that warrants experimental verification using the protocols outlined in this guide. For researchers and drug development professionals, a rigorous and systematic approach to characterizing these fundamental properties is not merely a data collection exercise; it is a critical step in building a comprehensive and predictive understanding of a molecule's potential as a therapeutic agent.

References

-

University of Calgary. Melting point determination. [Link]

-

CP Lab Safety. 4,4,4-Trifluoro-3-hydroxybutyramide, 97% Purity, C4H6F3NO2, 5 grams. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

LookChem. What are the physicochemical properties of drug?. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

ChemSynthesis. N-ethyl-2-ethylamino-4,4,4-trifluoro-3-hydroxybutanamide. [Link]

-

University of Massachusetts Boston. Solubility test for Organic Compounds. [Link]

-

University of Technology. experiment (1) determination of melting points. [Link]

-

University of Arizona. An interesting relationship between drug absorption and melting point. [Link]

-

Wikipedia. Trifluoromethyl group. [Link]

-

Royal Society of Chemistry. Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 11. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 12. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

A Technical Guide to the Spectroscopic Characterization of 4,4,4-Trifluoro-3-hydroxybutanamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4,4-Trifluoro-3-hydroxybutanamide, a fluorinated amide with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and interpretation of this data are presented with a focus on experimental causality and self-validating protocols.

Introduction

This compound is a fascinating molecule due to the presence of a trifluoromethyl group adjacent to a chiral center and an amide functionality. These structural features are known to impart unique physicochemical properties, including increased metabolic stability and altered acidity, which are highly desirable in drug design. A thorough spectroscopic analysis is paramount for the unambiguous identification and quality control of this compound. This guide will delve into the expected spectroscopic signatures of this compound, providing a foundational understanding for researchers working with this and structurally related molecules.

Synthesis

A common route for the synthesis of this compound involves the ammonolysis of a corresponding ester, such as ethyl 4,4,4-trifluoro-3-hydroxybutanoate. A typical procedure involves stirring the ester with aqueous ammonium in a solvent like methanol at room temperature. The reaction is generally monitored by thin-layer chromatography and upon completion, the product is isolated by removal of the solvent.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will consider ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Broad Singlet | 2H | -NH₂ |

| ~4.5 | Multiplet | 1H | -CH(OH)- |

| ~3.5 | Broad Singlet | 1H | -OH |

| ~2.6 | Doublet of Doublets | 2H | -CH₂- |

-

-NH₂ Protons: The amide protons are expected to appear as a broad singlet in the downfield region due to quadrupole broadening and exchange with trace amounts of water.

-

-CH(OH)- Proton: This proton is adjacent to a stereocenter and coupled to both the -CH₂- protons and the -CF₃ group, leading to a complex multiplet.

-

-OH Proton: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

-

-CH₂- Protons: These diastereotopic protons will appear as a doublet of doublets due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Amide) |

| ~125 (quartet) | -CF₃ |

| ~70 (quartet) | -CH(OH)- |

| ~40 | -CH₂- |

-

Amide Carbonyl: The carbonyl carbon of the amide will be the most downfield signal.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

Methine Carbon: The carbon bearing the hydroxyl group will also show a quartet splitting pattern due to coupling with the fluorine atoms.

-

Methylene Carbon: The methylene carbon will be the most upfield signal in the spectrum.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -75 | Doublet | -CF₃ |

-

-CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single signal, which will be split into a doublet by the adjacent methine proton.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| ~1680 | Strong | C=O stretching (Amide I) |

| ~1620 | Medium | N-H bending (Amide II) |

| 1300-1100 | Strong | C-F stretching |

| ~1100 | Strong | C-O stretching |

-

O-H and N-H Stretching: The overlapping stretching vibrations of the hydroxyl and amide N-H bonds will result in a broad and intense band in the high-frequency region.

-

Amide I and II Bands: The strong C=O stretching vibration (Amide I) and the N-H bending vibration (Amide II) are characteristic of the amide functional group.

-

C-F Stretching: The C-F stretching vibrations of the trifluoromethyl group will produce very strong absorptions in the fingerprint region.

-

C-O Stretching: The stretching vibration of the C-O bond of the secondary alcohol will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Predicted m/z | Assignment |

| 157 | [M]⁺ (Molecular Ion) |

| 140 | [M - NH₃]⁺ |

| 88 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

-

Molecular Ion: The molecular ion peak at m/z 157 would confirm the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways would include the loss of ammonia, the trifluoromethyl radical, and the formation of the stable trifluoromethyl cation.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. 2

Molecular formula and weight of 4,4,4-Trifluoro-3-hydroxybutanamide

An In-Depth Technical Guide to 4,4,4-Trifluoro-3-hydroxybutanamide: Properties, Synthesis, and Pharmaceutical Significance

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of this compound, a valuable chemical entity possessing a trifluoromethyl group alongside key pharmacophoric features—a hydroxyl group and an amide moiety. This combination makes it a significant building block for researchers, scientists, and professionals engaged in the development of novel therapeutics. This document delves into its core molecular properties, provides a detailed synthesis protocol with mechanistic insights, and explores its relevance within the pharmaceutical sciences.

Part 1: Core Molecular Profile

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. This compound is identified by its unique combination of functional groups, which dictate its chemical behavior and potential biological interactions.

Physicochemical and Structural Data

The essential identifiers and physical properties of this compound are summarized below.

| Property | Data | Source |

| Molecular Formula | C4H6F3NO2 | [3][4] |

| Molecular Weight | 157.09 g/mol | [3][4] |

| CAS Number | 453-34-9 | [3] |

| Melting Point | 124-125 °C | [4] |

| Common Synonyms | 3-Hydroxy-4,4,4-trifluorobutyramide | [3][4] |

| Storage Temperature | Room Temperature | [4] |

Chemical Structure

The structure of this compound features a four-carbon backbone. The terminal carbon (C4) is fully substituted with three fluorine atoms. A hydroxyl (-OH) group is located at C3, and a primary amide (-CONH2) group is at C1, defining the butanamide classification.

Caption: 2D Chemical Structure of this compound.

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved through the ammonolysis of its corresponding ethyl ester precursor. This method is reliable and provides a high yield of the desired product.

Experimental Protocol: Synthesis via Ammonolysis

This protocol is adapted from established laboratory procedures.[5]

Objective: To synthesize this compound from ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

Materials:

-

Ethyl 4,4,4-trifluoro-3-hydroxybutanoate (1 equivalent)

-

Aqueous Ammonium Hydroxide (NH4OH, ~28-30%)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-3-hydroxybutanoate (e.g., 3.0 g, 16.1 mmol) in methanol (e.g., 8 mL).[5]

-

Reagent Addition: To the stirred solution, add aqueous ammonium hydroxide (e.g., 16 mL) at room temperature.[5] The use of aqueous ammonia provides both the nucleophile (ammonia) and a basic medium.

-

Reaction Execution: Allow the mixture to stir at room temperature overnight. The extended reaction time ensures the complete conversion of the ester to the amide.

-

Workup and Isolation: Concentrate the reaction mixture using a rotary evaporator to remove methanol and excess ammonia. This process will yield the crude product.

-

Purification (if necessary): The resulting this compound can be further purified by recrystallization if required, although the described procedure often yields a product of high purity (yield reported as 87.6%).[5]

Causality and Experimental Choices

-

Choice of Reagent (Aqueous Ammonia): The reaction is an ester ammonolysis. Ammonia (NH3) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethyl group is subsequently eliminated as ethanol, forming the more stable primary amide.

-

Choice of Solvent (Methanol): Methanol is a polar protic solvent that effectively dissolves both the starting ester and is miscible with the aqueous ammonia solution, creating a homogeneous reaction environment conducive to high conversion rates.

-

Reaction Conditions (Room Temperature, Overnight): The reaction proceeds efficiently without heating. An overnight stir is a practical and effective duration to drive the reaction to completion, maximizing the yield.

Caption: Workflow for the synthesis of this compound.

Part 3: Significance in Drug Development

While this compound is not an end-product drug, its structure makes it a highly valuable scaffold for medicinal chemists. The strategic combination of its functional groups addresses several key objectives in modern drug design.

The Role of the Trifluoromethyl Group

The -CF3 group is a bioisostere for several other chemical moieties but possesses unique electronic properties. Its inclusion in a drug candidate can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong. A -CF3 group can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

-

Increase Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[2]

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functional groups, which can be critical for optimizing target binding or pharmacokinetic properties.

Approximately 20% of all small-molecule pharmaceuticals contain fluorine, underscoring the impact of this element in drug design.[1]

The Pharmacophoric Value of Hydroxyl and Amide Groups

The hydroxyl (-OH) and primary amide (-CONH2) groups are fundamental pharmacophores. They can act as both hydrogen bond donors and acceptors, enabling the molecule to form strong, specific interactions with biological targets such as enzymes and receptors. This dual functionality is essential for achieving high binding affinity and selectivity.

By providing this trifecta of functional groups—a metabolically robust -CF3 moiety and versatile hydrogen-bonding groups—this compound serves as an ideal starting point for the synthesis of more complex and potent drug candidates.

References

-

ChemSynthesis. (2025). N-ethyl-2-ethylamino-4,4,4-trifluoro-3-hydroxybutanamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Spectroscopic, structural, and conformational properties of (Z)-4,4,4-trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one, C12H12F3NO3: a trifluoromethyl-substituted β-aminoenone. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic, Structural, and Conformational Properties of (Z)-4,4,4-Trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one, C12H12F3NO3: A Trifluoromethyl-Substituted β-Aminoenone. Retrieved from [Link]

-

O'Hagan, D. (2008). Contribution of Organofluorine Compounds to Pharmaceuticals. Accounts of Chemical Research, 41(3), 309-319. Retrieved from [Link]

-

Faria, R. V., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001-016. Retrieved from [Link]

Sources

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE | 453-34-9 [amp.chemicalbook.com]

- 4. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE | 453-34-9 [chemicalbook.com]

- 5. 4,4,4-TRIFLUORO-3-HYDROXYBUTYRAMIDE synthesis - chemicalbook [chemicalbook.com]

The Advent and Evolution of Fluorinated Butanamides: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth technical exploration of a specific, yet significant, class of organofluorine compounds: fluorinated butanamides. We will traverse the historical landscape of their discovery, from the foundational principles of amide synthesis and the nascent stages of organofluorine chemistry to the sophisticated synthetic methodologies and diverse applications that define the field today. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the synthesis and utility of these valuable molecules.

Foundational Pillars: The Convergence of Amide Synthesis and Organofluorine Chemistry

The story of fluorinated butanamides is not a singular narrative but rather the confluence of two major streams of chemical science: the synthesis of the robust amide bond and the challenging yet rewarding introduction of fluorine into organic scaffolds.

A Brief History of Butanamide Synthesis: From Rearrangements to Catalytic Precision

The butanamide framework, a simple four-carbon aliphatic amide, has been accessible through a variety of classical and modern synthetic transformations. Understanding these foundational methods is key to appreciating the subsequent challenges and innovations in the synthesis of their fluorinated counterparts.

Historically, the synthesis of amides was dominated by rearrangement reactions, each with its own set of advantages and limitations:

-

The Hofmann Rearrangement: Discovered by August Wilhelm von Hofmann in the late 19th century, this reaction converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate. While primarily a degradative method, it laid important groundwork in amide chemistry.

-

The Beckmann Rearrangement: First described by Ernst Otto Beckmann in 1886, this reaction transforms an oxime into an amide or a lactam under acidic conditions[1][2]. The Beckmann rearrangement has been a workhorse in industrial synthesis, notably for the production of caprolactam, the precursor to Nylon 6[2].

-

The Schmidt Reaction: Reported by Karl Friedrich Schmidt in 1924, this reaction involves the reaction of a carbonyl compound with hydrazoic acid to yield an amine or an amide[3].

These early methods, while historically significant, often required harsh conditions and had limited functional group tolerance. The mid-20th century saw the rise of more direct methods for amide bond formation, primarily through the activation of carboxylic acids. The use of acyl chlorides, anhydrides, and esters to react with amines became standard practice[4][5].

The late 20th and early 21st centuries have been marked by the development of sophisticated catalytic methods for amide bond formation, offering milder conditions and broader substrate scope. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of N-aryl amides, providing a powerful tool for medicinal chemists[6].

Figure 1: A simplified timeline illustrating the evolution of key amide synthesis methodologies.

The Dawn of Organofluorine Chemistry: Taming a Reactive Element

The history of organofluorine chemistry is one of perseverance in the face of extreme reactivity. The isolation of elemental fluorine by Henri Moissan in 1886 opened the door to this new field, but the element's aggressive nature made its controlled introduction into organic molecules a formidable challenge[7].

Early methods for fluorination were often harsh and non-selective. The Swarts reaction , developed in the 1890s, utilized antimony trifluoride to exchange halogens for fluorine and was one of the first practical methods for preparing fluorinated aliphatic compounds. The development of reagents like cobalt trifluoride (CoF₃) allowed for more extensive fluorination, often leading to perfluorinated products[7].

A significant breakthrough came with the development of milder and more selective fluorinating agents. The mid-20th century saw the introduction of reagents like diethylaminosulfur trifluoride (DAST) and its derivatives, which allowed for the conversion of alcohols to alkyl fluorides under relatively mild conditions. The development of electrophilic fluorinating agents, such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI), in the latter half of the 20th century provided chemists with powerful tools for the direct fluorination of a wide range of organic substrates, including enolates and enamines[6][8].

The Emergence of Fluorinated Butanamides: A Chronological Perspective

The synthesis of the first fluorinated butanamides was not a singular event but an outcome of the gradual maturation of both amide synthesis and fluorination technologies. While pinpointing the exact first synthesis is challenging due to the dispersed nature of early chemical literature, we can trace a logical progression.

Early Explorations (Mid-20th Century): The "Building Block" Approach

The initial forays into fluorinated butanamides likely relied on the "building block" approach. This involved the synthesis of a fluorinated carboxylic acid or a fluorinated amine, followed by a classical amide bond formation.

For example, the synthesis of a 2-fluorobutanamide could be envisioned through the preparation of 2-fluorobutanoic acid, followed by its conversion to an acyl chloride and subsequent reaction with ammonia or an amine. The synthesis of 2-fluorobutanoic acid itself was a non-trivial task in the mid-20th century, often involving multi-step sequences.

Illustrative Early Synthetic Protocol: Synthesis of 2-Fluorobutanamide

-

Preparation of Ethyl 2-bromobutanoate: Butanoic acid is converted to its ethyl ester, followed by alpha-bromination using N-bromosuccinimide (NBS) and a radical initiator.

-

Halogen Exchange (Halex) Reaction: The resulting ethyl 2-bromobutanoate is treated with a fluoride source, such as potassium fluoride (KF) in a high-boiling solvent, to effect the halogen exchange and produce ethyl 2-fluorobutanoate.

-

Amidation: The ethyl 2-fluorobutanoate is then reacted with ammonia or a primary/secondary amine to yield the desired 2-fluorobutanamide.

This approach, while conceptually straightforward, was often plagued by low yields, harsh reaction conditions, and limited availability of fluorinated starting materials.

The Rise of Direct Fluorination (Late 20th Century): New Reagents, New Possibilities

The development of electrophilic fluorinating agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) in the 1980s and 1990s revolutionized the synthesis of alpha-fluorinated carbonyl compounds, including amides[9]. These reagents allowed for the direct fluorination of amide enolates, providing a more convergent and efficient route to alpha-fluorinated amides.

Illustrative Modern Synthetic Protocol: Direct α-Fluorination of a Butanamide

-

Enolate Formation: A solution of N,N-disubstituted butanamide in an aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C). A strong base, such as lithium diisopropylamide (LDA), is then added to generate the corresponding lithium enolate.

-

Electrophilic Fluorination: A solution of an electrophilic fluorinating agent (e.g., NFSI) in the same solvent is added to the enolate solution.

-

Workup: The reaction is quenched, and the desired α-fluorobutanamide is isolated and purified.

This direct fluorination approach offered a significant improvement in efficiency and allowed for the late-stage introduction of fluorine, a highly desirable strategy in medicinal chemistry.

Figure 2: The evolution of fluorination strategies from early harsh methods to modern selective techniques.

Strategic Fluorination of the Butanamide Scaffold: A Positional Analysis

The placement of the fluorine atom on the butanamide backbone has profound implications for the molecule's properties and biological activity. Here, we examine the synthetic strategies for accessing α-, β-, and γ-fluorinated butanamides.

α-Fluorobutanamides: Modulating Acidity and Conformation

The introduction of a fluorine atom at the α-position to the carbonyl group significantly increases the acidity of the α-proton and can influence the conformational preferences of the molecule.

Synthetic Approaches:

-

Direct Electrophilic Fluorination: As previously discussed, this is a powerful method for accessing α-fluorobutanamides.

-

From α-Fluorocarboxylic Acids: Amidation of α-fluorobutanoic acid, which can be prepared via various methods, including the fluorination of α-hydroxy esters followed by hydrolysis.

β-Fluorobutanamides: Influencing Metabolism and pKa

Fluorine at the β-position can block metabolic oxidation at that site and lower the pKa of nearby amino groups.

Synthetic Approaches:

-